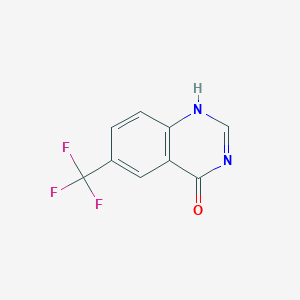

6-(Trifluoromethyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVVXBQQOLLVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563145 | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16544-67-5 | |

| Record name | 6-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quinazolinone Core: A Technical Guide to its History, Discovery, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant drugs across multiple therapeutic areas. This technical guide provides an in-depth exploration of the history, discovery, and chemical biology of quinazolinone compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

A Historical Journey: From First Synthesis to Therapeutic Breakthroughs

The story of quinazolinone compounds begins in the 19th century with the pioneering work of chemists exploring new heterocyclic systems. A pivotal moment was the first reported synthesis of a quinazolinone derivative by Peter Griess in 1869. This foundational discovery paved the way for further exploration of this versatile chemical scaffold.

A significant milestone in the therapeutic application of quinazolinones came with the synthesis of methaqualone in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer.[1] Initially investigated for its potential as an antimalarial agent, its potent sedative-hypnotic properties were soon recognized.[2][3] By the 1960s, methaqualone, under trade names like Quaalude and Mandrax, became a widely prescribed sedative.[1][2] However, its high potential for abuse led to its eventual withdrawal from medical use.[3]

The latter half of the 20th century and the early 21st century witnessed a renaissance in quinazolinone chemistry, with the discovery of highly specific and potent derivatives targeting a range of molecular pathways. This led to the development of blockbuster drugs for cancer and hypertension, cementing the importance of the quinazolinone core in modern drug discovery.

Key Classes of Quinazolinone-Based Therapeutics

The versatility of the quinazolinone scaffold has been exploited to develop a diverse array of therapeutic agents. The following sections highlight some of the most significant classes.

Sedative-Hypnotics: The Methaqualone Analogues

Methaqualone and its analogues were among the first quinazolinone derivatives to see widespread clinical use. Their mechanism of action involves the positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[1] This results in sedation, hypnosis, and muscle relaxation.

| Compound | Year of Development | Key Features |

| Methaqualone | 1951 | First synthesized as a potential antimalarial; became a widely used sedative-hypnotic.[1][2] |

| Afloqualone | 1970s | An analogue of methaqualone with sedative and muscle-relaxant effects; agonist at the β-subtype of the GABAa receptor.[4] |

| Etaqualone | 1960s | Shorter-acting and slightly weaker than methaqualone; used for the treatment of insomnia.[5] |

| Diproqualone | Late 1950s | Possesses sedative, anxiolytic, antihistamine, and analgesic properties.[6] |

Anticancer Agents: Targeting Tyrosine Kinases

A major breakthrough in cancer therapy was the development of quinazolinone-based tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of epidermal growth factor receptor (EGFR), a protein often overexpressed or mutated in various cancers, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

| Compound | Year of Discovery/Approval | Mechanism of Action | Key Clinical Data |

| Gefitinib (Iressa®) | Approved in 2003 (Japan) | Selective inhibitor of EGFR tyrosine kinase.[7] | Effective in non-small cell lung cancer (NSCLC) with activating EGFR mutations. |

| Erlotinib (Tarceva®) | Approved in 2004 (USA) | Reversible inhibitor of EGFR tyrosine kinase. | Used in the treatment of NSCLC and pancreatic cancer. |

| Afatinib (Gilotrif®) | Approved in 2013 (USA) | Irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, HER4).[2] | First-line treatment for advanced NSCLC with activating EGFR mutations.[2] |

Antihypertensive Agents: Alpha-1 Adrenergic Receptor Blockers

Quinazolinone derivatives have also been successfully developed as antihypertensive agents. These compounds act as selective antagonists of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure.

| Compound | Key Features | Mechanism of Action |

| Prazosin | One of the earliest selective α1-blockers. | Competitively inhibits postsynaptic α1-adrenergic receptors. |

| Doxazosin | A long-acting selective α1-blocker. | Causes vasodilation of arterioles and veins, decreasing total peripheral resistance.[8] |

P-Glycoprotein Inhibitors

Tariquidar is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. While its clinical development has faced challenges, it represents an important application of the quinazolinone scaffold in overcoming drug resistance.

| Compound | Mechanism of Action | Significance |

| Tariquidar | Potent and specific inhibitor of P-glycoprotein (P-gp).[9] | Reverses P-gp-mediated multidrug resistance in preclinical models.[10] |

Foundational Synthetic Methodologies

The construction of the quinazolinone core has been achieved through several classical and modern synthetic routes. The following are two of the most historically significant and widely employed methods.

Griess Synthesis

The first reported synthesis of a quinazolinone derivative, accomplished by Peter Griess, involved the reaction of anthranilic acid with cyanogen. While historically important, this method is less commonly used today due to the hazardous nature of cyanogen.

Niementowski Quinazolinone Synthesis

A more practical and versatile method is the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid with an amide.[11] This reaction is a cornerstone of quinazolinone chemistry and has been adapted for the synthesis of a wide variety of derivatives.

Experimental Protocol: A General Procedure for Niementowski Synthesis

-

Reactant Mixture: A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an excess of the desired amide (e.g., formamide, 5-10 equivalents) is prepared in a round-bottom flask.

-

Heating: The mixture is heated to a temperature typically ranging from 130 to 180 °C. The reaction is often carried out neat (without a solvent).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess amide is typically removed by washing with water or by distillation under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired 4(3H)-quinazolinone.

Microwave-Assisted Niementowski Synthesis: Modern variations of the Niementowski synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[12]

Visualizing the Molecular Landscape

Signaling Pathways

The therapeutic effects of many quinazolinone compounds are a direct result of their interaction with specific signaling pathways.

Caption: EGFR signaling pathway and inhibition by quinazolinone-based TKIs.

Caption: α1-Adrenergic signaling and its blockade by quinazolinone antagonists.

Experimental Workflow

The synthesis of quinazolinone derivatives often follows a well-defined experimental workflow, as exemplified by the general procedure for the Niementowski synthesis.

Caption: General experimental workflow for the Niementowski quinazolinone synthesis.

Conclusion

The history of quinazolinone compounds is a testament to the power of chemical synthesis in driving therapeutic innovation. From its humble beginnings as a newly synthesized heterocycle to its current status as a privileged scaffold in drug discovery, the quinazolinone core continues to provide a fertile ground for the development of novel medicines. The diverse pharmacological activities exhibited by its derivatives underscore the remarkable potential that lies within this versatile chemical entity. As our understanding of molecular pathology deepens, it is certain that the quinazolinone scaffold will continue to be a source of inspiration for the design of the next generation of targeted therapeutics.

References

- 1. Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. benchchem.com [benchchem.com]

- 5. japer.in [japer.in]

- 6. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)quinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group is a key strategy for modulating metabolic stability, lipophilicity, and biological activity. This document collates predicted and computed data for the compound's fundamental properties, details relevant experimental protocols for its synthesis and characterization, and explores its potential biological context, including its role as an inhibitor of key signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for this specific molecule is limited, a robust profile can be assembled from computed and predicted values from reputable chemical databases. The trifluoromethyl group significantly influences these properties, generally increasing lipophilicity and altering electronic characteristics compared to the unsubstituted quinazolinone core.

Data Summary

The following table summarizes key physicochemical identifiers and properties for this compound. It is important to note that most quantitative values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source / Method |

| IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one | PubChem (Computed)[1] |

| CAS Number | 16544-67-5 | PubChem[1] |

| Molecular Formula | C₉H₅F₃N₂O | PubChem (Computed)[1] |

| Molecular Weight | 214.14 g/mol | PubChem (Computed)[1] |

| XLogP3 (logP) | 1.6 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 41.5 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

Solubility

The aqueous solubility of this compound is expected to be low. The rigid, fused heterocyclic ring system and the lipophilic trifluoromethyl group contribute to high crystal lattice energy and low polarity, which hinders dissolution in water. The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Generally, these compounds are more soluble in acidic conditions where they can be protonated. For research purposes, organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions.

Experimental Protocols

Detailed and validated experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for determining its key physicochemical properties.

Synthesis

Representative Synthesis of a Trifluoromethyl-Substituted Quinazolin-4(3H)-one [2]

Objective: To synthesize a trifluoromethyl-substituted quinazolin-4(3H)-one derivative.

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid

-

Urea

-

Phosphoryl chloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Substituted aniline (e.g., 3,5-dichloroaniline)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Step 1: Formation of the Quinazolinedione. A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and urea is heated at 160 °C for approximately 20 hours. After cooling, the solid product, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, is collected.

-

Step 2: Chlorination. The product from Step 1 is refluxed with phosphoryl chloride (POCl₃) and a catalytic amount of DIPEA for several hours. The excess POCl₃ is removed under reduced pressure to yield 2,4-dichloro-7-(trifluoromethyl)quinazoline.

-

Step 3: Nucleophilic Substitution. The dichloro intermediate is dissolved in DMF. The substituted aniline (e.g., 3,5-dichloroaniline) is added, and the mixture is heated at 85 °C for 16 hours. Upon completion, the reaction mixture is cooled, and the final product is precipitated, filtered, and purified.

Characterization: The final product is typically characterized by:

-

Melting Point (mp): Determined using a standard melting point apparatus. For the example compound, mp > 300 °C.[2]

-

¹H and ¹³C NMR: Spectra are recorded to confirm the chemical structure. For the example compound, ¹H NMR (400 MHz, (CD₃)₂SO) δ 11.29 (s, 1H), 9.10 (s, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.78 (s, 2H), 7.66 (s, 1H), 7.54–7.48 (m, 1H), 7.20 (d, J = 2.0 Hz, 1H).[2]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Caption: Workflow for a representative synthesis of a trifluoromethyl-substituted quinazolin-4(3H)-one.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Protocol: Shake-Flask Method for Equilibrium Solubility [1]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.

-

Phase Separation: After incubation, allow the samples to stand for undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method.

-

Calculation: The equilibrium solubility is determined from the measured concentration in the saturated solution.

Caption: Experimental workflow for the shake-flask solubility determination method.

Biological Context and Signaling Pathways

Quinazolin-4-one derivatives are recognized as potent inhibitors of various biological targets. Notably, they have been identified as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[3][4] HIF-1α is a key transcription factor that is often overexpressed in cancer cells and plays a critical role in tumor adaptation to hypoxic environments.

The mechanism by which quinazolin-4-ones inhibit HIF-1α accumulation may be linked to the Ras/Raf/MEK/ERK signaling pathway.[3] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is plausible that quinazolin-4-ones interfere with this pathway, leading to a downstream reduction in HIF-1α protein levels.

Caption: Potential mechanism of action via the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its physicochemical properties, heavily influenced by the trifluoromethyl group, suggest high lipophilicity and likely low aqueous solubility, which are critical considerations for drug development. The established synthetic routes for related analogs and standardized protocols for property determination provide a clear path for further investigation. The potential for this class of compounds to inhibit the HIF-1α pathway, possibly through modulation of Ras signaling, marks it as a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Further experimental validation of its properties and biological activities is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Structural Elucidation of 6-(Trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)quinazolin-4(1H)-one, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents detailed spectroscopic information for a closely related analogue, (4aR,13bS)-4-Methyl-10-(trifluoromethyl)-1,2,3,4,4a,5,6,13b-octahydro-8H-[1][2]naphthyridino[5,6-b]quinazolin-8-one, to serve as a valuable reference. The guide also includes generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a discussion of the potential biological significance of trifluoromethyl-substituted quinazolinones.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.53 | d | 2.1 | Ar-H |

| 7.88 | dd | 8.6, 2.2 | Ar-H |

| 7.72 | d | 8.6 | Ar-H |

| 4.23–4.10 | m | CH₂ | |

| 2.98 | dq | 11.5, 2.2 | CH |

| 2.79–2.66 | m | CH₂ | |

| 2.45 | dq | 13.4, 5.4 | CH |

| 2.37 | s | CH₃ | |

| 2.12 | td | 12.0, 3.1 | CH |

| 2.00 | td | 10.1, 4.7 | CH |

| 1.91–1.74 | m | CH₂ | |

| 1.48 | qd | 12.6, 3.7, 1.6 | CH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C=O |

| 158.0 | C |

| 149.8 | C |

| 130.28 (q, J = 3.2 Hz) | C-CF₃ |

| 128.2 | C |

| 125.3 | C |

| 124.71 (q, J = 4.1 Hz) | C |

| 122.6 | C |

| 120.2 | C |

| 62.3 | CH |

| 56.9 | CH |

| 45.0 | CH₂ |

| 42.8 | CH₂ |

| 40.7 | CH₂ |

| 27.3 | CH₂ |

| 26.6 | CH₂ |

| 25.1 | CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -62.25 | CF₃ |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3000 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1680-1650 | C=O stretch (amide, quinazolinone ring) |

| ~1620-1580 | C=N stretch |

| ~1350-1150 | C-F stretch (trifluoromethyl group) |

Table 5: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 215.043 | [M+H]⁺ |

| 214.035 | [M]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are intended to serve as a starting point for researchers and can be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of 0.6-0.7 mL.[2][3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[2][3]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.[4]

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[5] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[5][6]

-

¹⁹F NMR: This nucleus is highly sensitive.[7] A wide spectral width may be necessary initially to locate the signal due to the large chemical shift range of fluorine.[7] Proton decoupling can also be applied.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Sample Spectrum: Record the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

Mass Spectrometry (MS)

Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[10]

-

Instrument Setup:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.[11]

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

-

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass analyzers (e.g., Orbitrap, TOF) are used to determine the accurate mass of the molecular ion.[12]

-

Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).[13] Use this information to confirm the elemental composition of the molecule.[12]

Visualizations

General Synthesis of Quinazolin-4(1H)-ones

The following diagram illustrates a common synthetic pathway for the preparation of quinazolin-4(1H)-one derivatives.

Caption: A generalized synthetic workflow for quinazolin-4(1H)-one derivatives.

Potential Biological Activities of Trifluoromethyl-Substituted Quinazolinones

Quinazolinone derivatives are known to exhibit a wide range of biological activities. The introduction of a trifluoromethyl group can significantly modulate these properties. The following diagram illustrates a logical relationship of potential therapeutic applications.

Caption: Potential therapeutic applications of trifluoromethyl-substituted quinazolinones.

This technical guide provides a foundational understanding of the spectroscopic characteristics and potential applications of this compound. The provided data for a close analogue, along with generalized experimental protocols, serves as a valuable resource for researchers in the field. Further experimental work is encouraged to establish a complete and verified dataset for the title compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 6-(Trifluoromethyl)quinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 6-(Trifluoromethyl)quinazolin-4(1H)-one. The quinazolinone core is a privileged scaffold in medicinal chemistry, and understanding its tautomeric behavior is critical for drug design and development, as it influences the molecule's physicochemical properties, receptor interactions, and metabolic stability. This document details the theoretical underpinnings of tautomerism in this specific molecule, outlines experimental and computational methodologies for its study, and presents relevant data from closely related analogs to infer its behavior.

Introduction to Tautomerism in Quinazolin-4(1H)-ones

The 4(3H)-quinazolinone scaffold is a fused heterocyclic system containing a benzene ring fused to a pyrimidine ring.[1] This structure is capable of existing in different tautomeric forms, which are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For quinazolin-4(1H)-ones, the principal tautomeric equilibrium is the lactam-lactim tautomerism.[1][2]

-

Lactam form (Amide): 6-(Trifluoromethyl)quinazolin-4(3H)-one

-

Lactim form (Iminol): 6-(Trifluoromethyl)-4-hydroxyquinazoline

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, which are key determinants of its biological activity.[1]

The presence of a highly electronegative trifluoromethyl (-CF3) group at the 6-position is expected to significantly influence the electronic properties of the quinazolinone ring system. The -CF3 group is a strong electron-withdrawing group, which can impact the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby affecting the tautomeric preference.[3]

Theoretical Framework and Expected Tautomeric Preference

In general, for 4(3H)-quinazolinones, the lactam form is predominantly favored in both solid and solution phases.[1][4] This preference is attributed to the greater stability of the cyclic amide group and the contribution of a π-electron delocalized system that imparts a degree of aromatic character.[4]

The electron-withdrawing nature of the 6-trifluoromethyl group is anticipated to further stabilize the lactam form. By withdrawing electron density from the ring system, the -CF3 group increases the acidity of the N3-H proton, but it also decreases the basicity of the N1 nitrogen. This electronic effect likely disfavors the formation of the C=N double bond required for the lactim tautomer, thus shifting the equilibrium further towards the lactam form.

Below is a logical diagram illustrating the tautomeric equilibrium.

Experimental Investigation of Tautomerism

While specific experimental data for this compound is scarce in the public domain, the tautomeric equilibrium of quinazolinones is typically investigated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

-

¹H NMR: In the lactam form, a characteristic signal for the N-H proton is expected, which is typically broad and its chemical shift can be solvent-dependent. The protons on the aromatic ring will also show characteristic shifts influenced by the -CF3 group. The lactim form would instead show a signal for an O-H proton.

-

¹³C NMR: The presence of the lactam form is definitively confirmed by a downfield signal for the C4 carbonyl carbon, typically in the range of 160-180 ppm.[4] The absence of this signal and the appearance of a signal more characteristic of an aromatic carbon bearing an -OH group would indicate the lactim form.

-

¹⁹F NMR: This would show a singlet for the -CF3 group, with its chemical shift providing information about the electronic environment of the ring.

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence for the tautomeric state by observing the chemical shifts and coupling constants of the nitrogen atoms.[5][6]

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C, a proton-decoupled sequence is common.

-

Data Analysis: Integrate the proton signals and assign the chemical shifts for all signals by comparison with data for similar structures and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary. The key diagnostic signals are the N-H proton in ¹H NMR and the C=O carbon in ¹³C NMR to confirm the lactam form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the functional groups present in the molecule, helping to distinguish between tautomers.

-

Lactam Form: A strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the region of 1650-1700 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.

-

Lactim Form: The C=O stretch would be absent, and a broad O-H stretching band would be expected around 3200-3600 cm⁻¹. A C=N stretching vibration would also be present.

General Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.

-

Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the C=O and N-H or O-H stretching vibrations to determine the predominant tautomeric form.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and the position of protons, which can definitively identify the tautomeric form present in the crystal lattice. X-ray crystallographic studies of various quinazolinone derivatives have consistently shown the molecule to exist in the lactam conformation.[1]

The workflow for such an analysis is depicted below.

Computational Analysis

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.

General Protocol for DFT Calculations:

-

Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).

-

Energy Calculation: Calculate the single-point energies and Gibbs free energies of the optimized structures at the same level of theory.

-

Data Analysis: The tautomer with the lower energy is predicted to be the more stable. The energy difference (ΔE or ΔG) can be used to estimate the equilibrium constant (KT).

Quantitative Data (from Analogs)

While no specific quantitative data for the tautomeric equilibrium of this compound are available, studies on the parent 4(3H)-quinazolinone and related heterocycles consistently show the lactam form to be more stable.

Table 1: Computational Relative Energies of Parent 4(3H)-Quinazolinone Tautomers

| Tautomer | Relative Energy (ΔE, kcal/mol) in Gas Phase | Relative Energy (ΔE, kcal/mol) in Water |

|---|---|---|

| 4(3H)-Quinazolinone (Lactam) | 0.00 | 0.00 |

| 4-Hydroxyquinazoline (Lactim) | +5.8 | +3.5 |

Data is illustrative and based on typical DFT calculation results for the parent compound.

The strong electron-withdrawing effect of the 6-trifluoromethyl group is expected to further increase the energy difference between the lactam and lactim forms, making the lactam tautomer even more favorable than in the parent compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development. Based on extensive studies of the parent quinazolinone system and the known electronic effects of the trifluoromethyl group, it is strongly predicted that the lactam (6-(Trifluoromethyl)quinazolin-4(3H)-one) form is the overwhelmingly predominant and most stable tautomer in both solid and solution phases. This stability is a consequence of the inherent stability of the cyclic amide structure, further enhanced by the electron-withdrawing nature of the -CF3 substituent. Researchers and drug developers should proceed with the understanding that the lactam form represents the physiologically relevant structure for this compound. Experimental verification using the detailed protocols in this guide is recommended for any new derivatives or specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and pKa of Trifluoromethyl-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, specifically solubility and pKa, of trifluoromethyl-substituted quinazolinones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates available data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support researchers in the development of novel therapeutics based on this scaffold.

Physicochemical Properties: Solubility and pKa

The aqueous solubility and acid dissociation constant (pKa) are critical physicochemical parameters that profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Unfortunately, a comprehensive, publicly available dataset of experimentally determined solubility and pKa values for a homologous series of trifluoromethyl-substituted quinazolinones is not readily found in the literature. The trifluoromethyl group generally increases lipophilicity, which often leads to poor aqueous solubility, a common challenge in drug development.[1]

While specific quantitative data is scarce, the following sections detail the established methodologies for determining these crucial parameters. Researchers are encouraged to apply these protocols to their specific trifluoromethyl-substituted quinazolinone derivatives to generate the necessary data for drug development programs.

Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Table 1: General Solubility Characteristics of Quinazolinone Derivatives

| Solvent | General Solubility | Reference |

| Water | Poor to very low | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Generally soluble | [3] |

| Dimethylformamide (DMF) | Generally soluble | [3] |

| Methanol | Sparingly soluble to soluble | [4] |

| Ethanol | Sparingly soluble to soluble | [1] |

Note: This table provides a general overview. Actual solubility will vary depending on the specific substitutions on the quinazolinone scaffold.

pKa Determination

The pKa value indicates the extent of ionization of a compound at a given pH. For quinazolinones, which are weakly basic, the pKa of the conjugate acid is typically determined. Potentiometric titration is a common and accurate method for pKa determination.[4]

Table 2: Reported pKa Values for Substituted Quinazolinones

| Compound | pKa | Reference |

| 2-Aryl-4-aminoquinazoline derivatives | 5.78 - 7.62 | [5] |

| Quinazoline | 3.51 | [5] |

Note: This table provides examples for related structures. The pKa of trifluoromethyl-substituted quinazolinones is expected to be influenced by the strong electron-withdrawing nature of the CF3 group.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide in-depth methodologies for the synthesis of trifluoromethyl-substituted quinazolinones and the determination of their solubility and pKa.

Synthesis of 2-Trifluoromethyl-3-Aryl-Quinazolin-4(3H)-ones

A common route for the synthesis of 2-trifluoromethyl-3-aryl-quinazolin-4(3H)-ones involves the reaction of 2-trifluoromethyl-3,1-benzoxazin-4-one with various aniline derivatives.[6]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2-trifluoromethyl-3-aryl-quinazolin-4(3H)-ones.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-trifluoromethyl-3,1-benzoxazin-4-one (1 equivalent) in glacial acetic acid.

-

Addition of Aniline: Add the desired substituted aniline (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product sequentially with water and ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[1]

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method to determine equilibrium solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of the trifluoromethyl-substituted quinazolinone to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand for a period to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[4]

Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa using potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the trifluoromethyl-substituted quinazolinone in a suitable solvent. Due to the expected low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.

-

Titration Setup: Place the solution in a thermostated beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the quinazolinone has been protonated.

Biological Signaling Pathways

Trifluoromethyl-substituted quinazolinones have been investigated for their potential to modulate various signaling pathways implicated in cancer and other diseases. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, as well as the intrinsic and extrinsic apoptosis pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]

Caption: Simplified EGFR signaling pathway and potential inhibition by trifluoromethyl-substituted quinazolinones.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by trifluoromethyl-substituted quinazolinones.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including quinazolinone derivatives, exert their effects by inducing apoptosis. There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Quinazolinone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities. This in-depth technical guide delineates the core mechanisms of action through which quinazolinone-based compounds exert their therapeutic effects, with a focus on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides a comprehensive overview of the key molecular targets, signaling pathways, and experimental methodologies used to elucidate these mechanisms, supported by quantitative data and detailed visualizations to aid in drug discovery and development efforts.

Anticancer Mechanisms of Action

Quinazolinone derivatives have demonstrated significant promise as anticancer agents, operating through a multi-pronged approach to inhibit tumor growth and induce cancer cell death. The primary mechanisms include the inhibition of key signaling molecules, disruption of cellular machinery, and induction of programmed cell death.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A major focus of quinazolinone-based anticancer drug development has been the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[3][4]

Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Lynchpin of Activity: A Technical Guide to the Structure-Activity Relationship of 6-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on this heterocyclic system has been a fruitful avenue for the discovery of potent therapeutic agents across a range of diseases. Among the various positions on the quinazolinone ring, the 6-position has emerged as a critical determinant of pharmacological activity and selectivity. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-substituted quinazolinones, focusing on their anticancer, anti-inflammatory, and antibacterial properties. This document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Key Oncogenic Pathways

6-Substituted quinazolinones have been extensively investigated as anticancer agents, with many derivatives showing potent inhibitory activity against key targets in cancer signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The substitution at the 6-position of the quinazolinone core plays a pivotal role in modulating EGFR inhibitory activity. Generally, the presence of a substituent at this position is crucial for high-potency inhibition.

Key SAR Insights for EGFR Inhibition:

-

Halogen Substitution: Introduction of a bromine atom at the 6-position has been a particularly successful strategy in developing potent EGFR inhibitors. This is exemplified by a series of 6-bromoquinazoline derivatives that exhibit significant cytotoxic effects against various cancer cell lines.[1][2]

-

Arylureido Moieties: The incorporation of an aryl urea group at the C-6 position can significantly enhance EGFR inhibitory activity, potentially by providing additional interaction points within the ATP-binding pocket of the kinase.[3]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), at the 6-position has been shown to increase the cytotoxic and pro-caspase activating potential of certain quinazolinone derivatives.[4]

Table 1: Anticancer Activity of 6-Substituted Quinazolinone Derivatives against Cancer Cell Lines and EGFR

| Compound ID | 6-Substituent | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 5b | 6-Bromo | MCF-7 | 0.53 | [1] |

| SW480 | 1.95 | [1] | ||

| 8a | 6-Bromo | MCF-7 | 15.85 ± 3.32 | [2] |

| SW480 | 17.85 ± 0.92 | [2] | ||

| 7i | 6-Arylureido | A549 | 2.25 | [3] |

| HT-29 | 1.72 | [3] | ||

| MCF-7 | 2.81 | [3] | ||

| EGFR | 0.01732 | [3] | ||

| 6c | 6-Nitro | HCT-116 | - | [5] |

| A549 | - | [5] | ||

| EGFR | - | [5] |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. 6-Substituted quinazolinones have been developed as potent inhibitors of PI3K, with the 6-position substituent influencing both potency and isoform selectivity.

Key SAR Insights for PI3K Inhibition:

-

Aminoquinazoline Derivatives: A series of 4-aminoquinazoline derivatives have been synthesized and shown to inhibit PI3Kα with high potency. The substitution pattern on the quinazoline ring, including the 6-position, is critical for achieving selectivity for the α-isoform.[6]

Table 2: PI3Kα Inhibitory Activity of 6-Substituted Quinazolinone Derivatives

| Compound ID | 6-Substituent | Target Enzyme | IC50 (nM) | Reference |

| 6b | (Not specified in abstract) | PI3Kα | 13.6 | [6] |

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. The nature of the substituent at the 6-position can greatly influence this activity.

Key SAR Insights for Anti-inflammatory Activity:

-

Halogen Substitution: The presence of a bromine atom at the 6-position of the quinazolinone ring has been shown to be favorable for anti-inflammatory activity.[7] In some series, 6-bromo-substituted compounds were found to be the most potent.[7]

-

Electron-Withdrawing Groups: Electron-withdrawing groups at the 6-position can enhance anti-inflammatory effects.[7]

-

Trisubstituted Derivatives: In series of 2,3,6-trisubstituted quinazolinones, the nature of the substituent at the 6-position, in combination with substitutions at other positions, dictates the overall anti-inflammatory potency.[3]

Table 3: Anti-inflammatory Activity of 6-Substituted Quinazolinone Derivatives

| Compound ID | 6-Substituent | Assay | Activity (% inhibition) | Reference |

| 21 | 6-Bromo | Carrageenan-induced paw edema | 32.5 | [8] |

| 40 | 6-Bromo | (Not specified) | Most potent in series | [7] |

| (unspecified) | 6-Chloro | (Not specified) | Good activity | [8] |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. 6-Substituted quinazolinones have shown promise in this area, with specific substitution patterns leading to potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Key SAR Insights for Antibacterial Activity:

-

Halogen and Electron-Withdrawing Groups: Compounds with 6,8-dibromo, 6,7-difluoro, 6,7-dichloro, and 6,8-dichloro substitutions have demonstrated good antibacterial activity.[9] A 6-nitro substituent has also been shown to be effective.[10]

-

Methyl Substitution: A 6-methyl group has been incorporated into quinazolinone analogues that exhibit antimicrobial activity.[11]

Table 4: Antibacterial Activity of 6-Substituted Quinazolinone Derivatives

| Compound ID | 6-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 6f | 6,8-dibromo | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |

| 6g | 6,7-difluoro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |

| 6h | 6,7-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |

| 6i | 6,8-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |

| 1, 9, 14 | 6-methyl | S. aureus ATCC 29213 | 16, 32, 32 | [11] |

| (unspecified) | 6-nitro | Bacillus subtilis | - | [10] |

| Staphylococcus aureus | - | [10] | ||

| Escherichia coli | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 6-substituted quinazolinones.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (6-substituted quinazolinones)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the activity of EGFR kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate well, combine the EGFR enzyme, kinase buffer, substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

PI3K Kinase Inhibition Assay (Luminescent)

This assay measures the activity of PI3K by quantifying the amount of ADP produced during the phosphorylation of its lipid substrate.

Materials:

-

Recombinant human PI3K (e.g., PI3Kα)

-

Kinase buffer

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate well, combine the PI3K enzyme, kinase buffer, lipid substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume the unreacted ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the PI3K activity.

-

Data Analysis: Determine the percent inhibition of PI3K activity for each compound concentration and calculate the IC50 value.

Western Blot for PI3K/Akt Signaling Pathway

This technique is used to detect the phosphorylation status of key proteins downstream of PI3K, such as Akt, to confirm the in-cell activity of an inhibitor.

Materials:

-

Cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the protein of interest (e.g., phosphorylated Akt).

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total Akt) to determine the effect of the compound on protein phosphorylation.

Visualizing the Science: Pathways and Workflows

Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. 6-Substituted quinazolinones can inhibit PI3K, thereby blocking downstream signaling.

Caption: PI3K/Akt signaling pathway and the point of inhibition by 6-substituted quinazolinones.

Experimental Workflow: Synthesis of 6-Bromo-quinazolinones

The synthesis of 6-bromo-quinazolinone derivatives is a key step in the development of new therapeutic agents. A common synthetic route is outlined below.

Caption: General synthesis workflow for 6-bromo-2-thio-substituted quinazolinones.

Logical Relationship: Drug Discovery Workflow

The process of discovering and developing a new drug, from an initial "hit" to a "lead" compound, is a systematic process involving iterative cycles of design, synthesis, and testing.

Caption: A simplified workflow for the hit-to-lead phase in drug discovery.

References

- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

The Diverse Origins of Quinazolinone Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the natural sources, biosynthesis, and extraction of a promising class of bioactive compounds.

Quinazolinone alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest for researchers in drug discovery and natural product chemistry. With over 200 known naturally occurring variants, these alkaloids are produced by a wide array of organisms, from terrestrial plants to marine fungi and bacteria.[1] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, underscores their potential as scaffolds for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the natural origins of quinazolinone alkaloids, detailing their source organisms, biosynthetic pathways, and the experimental protocols for their isolation and characterization.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are not confined to a single domain of life, showcasing a remarkable diversity in their biological origins. They have been isolated from various plant families, fungi (particularly those of marine and endophytic origin), and bacteria.

Plant-Derived Quinazolinone Alkaloids

Plants have historically been a rich source of these alkaloids. Several families are known to produce a variety of quinazolinone-containing compounds.[1]

-

Acanthaceae: The medicinal plant Adhatoda vasica is a well-known producer of vasicinone.[1]

-

Rutaceae: Various species within this family are known to synthesize a range of quinazolinone alkaloids.[1]

-

Saxifragaceae: Dichroa febrifuga, a traditional Chinese medicinal herb, is a notable source of febrifugine and isofebrifugine, which possess potent antimalarial properties.[1]

-

Zygophyllaceae: Peganum harmala is another plant species that serves as a source for several alkaloids, including those with a quinazolinone core.[1]

-

Brassicaceae and Polygonaceae: The indigo-producing plants Isatis tinctoria (woad) and Polygonum tinctorium are sources of the quinazolinone alkaloid tryptanthrin.[1]

Fungal Quinazolinone Alkaloids

Fungi, especially those from marine and endophytic environments, are increasingly recognized as prolific sources of structurally novel and bioactive quinazolinone alkaloids.[1][3]

-

Aspergillus sp.: Endophytic fungi such as Aspergillus nidulans, isolated from marine mangrove plants, have been found to produce novel quinazolinone alkaloids like aniquinazolines A-D.[1][4]

-

Penicillium sp.: An endophytic fungus, Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces the quinazolinone alkaloid peniquinazolinone A.[5] Another species, Penicillium vinaceum, an endophyte from Crocus sativus, is the source of a unique quinazoline alkaloid with cytotoxic and antifungal activities.[5]

-

Marine-Derived Fungi: A fungus discovered in marine sediment produces 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ), which exhibits significant cytotoxicity against certain cancer cell lines.[1] Many fungal quinazolinone metabolites containing the methyl-indole pyrazino[1,2-b]quinazoline-3,6-dione core have demonstrated promising antitumor activity.[3]

Bacterial Quinazolinone Alkaloids

Bacteria, including those from marine environments, also contribute to the diversity of known quinazolinone alkaloids.

-

Streptomyces sp.: The marine bacterium Streptomyces sp. CNQ-617 is the source of actinoquinazolinone, a derivative that can suppress the motility of gastric cancer cells.[1][6]

Biosynthesis of Quinazolinone Alkaloids

The biosynthesis of quinazolinone alkaloids involves complex enzymatic pathways that utilize primary metabolites as precursors. While the complete pathways for all known quinazolinone alkaloids have not been fully elucidated, research has shed light on the key building blocks and enzymatic transformations for several of them.

Tryptanthrin Biosynthesis

The biosynthesis of tryptanthrin is proposed to involve the condensation of anthranilic acid and isatin. Anthranilic acid is derived from the shikimate pathway via the action of anthranilate synthase on chorismic acid. The formation of isatin is thought to begin with the degradation of tryptophan to indole. Indole can then be oxygenated to 3-oxyindole by indole monooxygenases and further oxidized to isatin by inosine 5-monophosphate dehydrogenase. An alternative route suggests the direct conversion of indole to isatin by naphthalene 1,2-dioxygenase.

References

- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Synthesis Methods for the Quinazoline Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including approved therapeutics. Its versatile biological activity is intrinsically linked to the diverse synthetic methodologies that allow for the construction of a wide array of substituted derivatives. This technical guide provides a comprehensive overview of the foundational synthesis methods for the quinazoline core, focusing on the Niementowski, Friedländer, and Camps syntheses. For each method, a detailed experimental protocol, a summary of quantitative data, and a visualization of the synthetic pathway are provided to serve as a valuable resource for researchers in drug discovery and development.

Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classical and widely employed method for the preparation of 4(3H)-quinazolinones. The reaction involves the condensation of an anthranilic acid with an amide, typically in the absence of a solvent and at elevated temperatures. A key variation of this synthesis utilizes formamide for the preparation of the parent quinazolin-4(3H)-one.

Quantitative Data

The efficiency of the Niementowski synthesis can be significantly influenced by the reaction conditions, with microwave-assisted protocols often offering advantages in terms of reaction time and yield compared to conventional heating methods.

| Product | Reactants | Method | Temperature (°C) | Reaction Time | Yield (%) |

| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Conventional | 130-135 | 2 hours | 96 |

| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Conventional | 150-160 | 8 hours | 61 |

| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Microwave | 170 | 10 minutes | 87 |

| 2-Substituted-quinazolin-4(3H)-ones | Substituted anthranilic acids, Amides | Microwave | Not specified | 4 minutes | 79-92 |

Experimental Protocols

Conventional Heating Method for Quinazolin-4(3H)-one[1]

-

Materials:

-

Anthranilic acid (0.1 mol, 13.7 g)

-

Formamide (0.4 mol, 16 mL)

-

Glycerin bath or heating mantle

-

Two-neck flask with a reflux condenser

-

Crushed ice

-

Activated carbon

-

Water for recrystallization

-

-

Procedure:

-

In a two-neck flask equipped with a reflux condenser, place anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).

-

Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

-

Allow the mixture to stand at room temperature for 6-8 hours to facilitate precipitation.

-

Filter the resulting crystals, dry them, and recrystallize from water in the presence of activated carbon to yield quinazolin-4(3H)-one.

-

Microwave-Assisted Method for Quinazolin-4(3H)-one

-

Materials:

-

Anthranilic acid

-

Formamide

-

Microwave reactor

-

TLC for reaction monitoring

-

Ethanol for recrystallization

-

-

Procedure:

-

In a microwave-safe vessel, combine anthranilic acid and formamide (e.g., in a 1:5 molar ratio).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the vessel to cool to room temperature.

-

The resulting precipitate is filtered, washed with water, dried, and can be recrystallized from ethanol.

-

Synthetic Pathway

Friedländer Synthesis of Quinolines (Applicable to Quinazolines)

The Friedländer synthesis is a versatile method for the formation of quinoline and, by extension, quinazoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a ketone or an ester. The reaction is typically catalyzed by an acid or a base. While classically used for quinolines, the principles of this reaction can be applied to the synthesis of the quinazoline core by using appropriate nitrogen-containing starting materials.

Quantitative Data